9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one
Description
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one, also known as Acrophyllidine (CAS: 18813-64-4), is a furoquinoline alkaloid isolated from Acronychia haplophylla (Rutaceae). Its molecular formula is C₁₇H₁₉NO₄ (MW: 301.34 g/mol), featuring a furo[2,3-b]quinolin-4(9H)-one core substituted with a 7-methoxy group and a 3-hydroxy-3-methylbutyl chain at the N-9 position . The compound crystallizes from methanol with a melting point of 119–120°C .
Properties
IUPAC Name |
9-(3-hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,20)7-8-18-14-10-11(21-3)4-5-12(14)15(19)13-6-9-22-16(13)18/h4-6,9-10,20H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNOSLGVDBAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940308 | |
| Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18813-64-4 | |
| Record name | Acrophyllidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Cyclization
A widely adopted method involves intramolecular Friedel-Crafts acylation of substituted propionamide precursors. For example, N-(3-methoxyphenyl)-3-chloropropionamide undergoes cyclization in the presence of Lewis acids like AlCl₃ to yield the quinolinone core. This reaction proceeds via electrophilic aromatic substitution, with the methoxy group at C7 directing regioselectivity. Key modifications include:
Nitration-Reduction Sequences
Alternative routes begin with nitration of preformed quinolinones. For instance, nitration of 4-hydroxy-1-methylquinolin-2(1H)-one with HNO₃/NaNO₂ in acetic acid introduces a nitro group at C3, which is subsequently reduced to an amine using sodium dithionite. This amine intermediate serves as a handle for further functionalization.
Introduction of the 3-Hydroxy-3-methylbutyl Side Chain
The C9 side chain installation requires careful optimization to preserve the labile furoquinolinone structure.
Alkylation Strategies
N-Alkylation of the quinolinone nitrogen with 3-chloro-3-methylbutanol derivatives represents a direct approach. However, competing O-alkylation necessitates protecting group strategies:
Grignard Addition
An innovative method involves treating the quinolinone core with 3-methylbuten-2-ol in the presence of Grignard reagents (e.g., iPrMgCl). This one-pot hydroxyalkylation proceeds via nucleophilic attack at C9, followed by acid-catalyzed cyclization to form the furan ring.
Functional Group Interconversion
Methoxy Group Installation
The C7 methoxy group is typically introduced early in the synthesis to leverage its directing effects. Demethylation of 7-methoxy precursors using BBr₃ in CH₂Cl₂ at −78°C allows precise control, though overexposure risks furan ring cleavage.
Hydroxy Group Oxidation-Protection
The 3-hydroxy-3-methylbutyl side chain’s tertiary alcohol poses stability challenges. Selective silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine protects the alcohol during subsequent steps, with deprotection accomplished via tetra-n-butylammonium fluoride (TBAF).
Convergent Synthesis Approaches
Modern strategies favor modular assembly to improve scalability:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 7-methoxyfuro[2,3-b]quinolin-4(9H)-one boronic ester with 3-hydroxy-3-methylbutyl halides offers a regioselective pathway. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieve >75% yield while minimizing palladium residue.
Reductive Amination
Condensation of the quinolinone core with 3-oxo-3-methylbutanal using NaBH₃CN in MeOH provides the tertiary alcohol side chain in a single step. This method benefits from commercial aldehyde availability but requires rigorous pH control (pH 4–5) to avoid over-reduction.
Analytical Validation
Critical quality attributes for the final compound include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18, 254 nm) | ≥98% area normalization |
| Stereochemical integrity | Chiral SFC | ≥99% enantiomeric excess |
| Residual solvents | GC-FID | <500 ppm total |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The furoquinoline core can be reduced under specific conditions to yield dihydrofuroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrofuroquinoline derivatives.
Substitution: Formation of various substituted furoquinoline derivatives.
Scientific Research Applications
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Side Chain Effects : Acrophyllidine’s 3-hydroxy-3-methylbutyl group introduces polarity, contrasting with Acrophylline’s lipophilic prenyl chain. This difference likely impacts membrane permeability and target binding .
- Biological Source Correlation : Acronychia haplophylla produces both Acrophyllidine and Acrophylline, indicating biosynthetic flexibility in side-chain modification .
Spectroscopic and Analytical Data
| Compound Name | UV-Vis λₘₐₓ (nm) | ¹H-NMR (Key Signals) | MS Fragmentation (m/z) |
|---|---|---|---|
| Acrophyllidine | 280, 320 | δ 1.30 (s, 6H, C(CH₃)₂), 3.80 (s, 3H, OCH₃) | [M+H]⁺: 302.1; [M-H₂O]⁺: 284 |
| Acrophylline | 275, 315 | δ 5.20 (m, 1H, CH₂=CH), 3.85 (s, 3H, OCH₃) | [M+H]⁺: 284.1; [M-CH₃]⁺: 269 |
| Isodictamnine | 265, 310 | δ 3.60 (s, 3H, N-CH₃), 6.90 (d, J=8 Hz, H-5) | [M+H]⁺: 200.1 |
Biological Activity
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furoquinoline backbone, which is known for its diverse biological properties. The presence of a methoxy group and a hydroxymethylbutyl side chain contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Research has demonstrated that furoquinoline derivatives exhibit significant anticancer properties. Studies indicate that this compound may inhibit cancer cell proliferation through several mechanisms:
- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer agents targeting rapidly dividing cells .
- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins and caspase activation .
Antiviral Activity
The compound's structural similarity to other quinoline derivatives suggests potential antiviral properties:
- Inhibition of Viral Replication : Molecular docking studies have indicated that furoquinoline derivatives can bind to viral proteins, potentially inhibiting replication processes. For instance, similar compounds have shown efficacy against Hepatitis B Virus (HBV) by inhibiting the viral polymerase .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Bactericidal Effects : Compounds within the same class have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Microtubule Dynamics : By binding to tubulin, it prevents proper microtubule formation necessary for mitosis.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
- Viral Targeting : Binding to viral enzymes or structural proteins, inhibiting their function and replication capabilities.
Q & A
Q. What are the primary synthetic routes for 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one?
The compound is synthesized via alkylation and cyclization reactions. Key steps include:
- Alkylation : Reacting a prenyl or hydroxy-prenyl group with a methoxy-substituted quinolinone precursor under basic conditions (e.g., NaOH in ethanol) .
- Cyclization : Using reagents like Amberlyst 15 in acetonitrile to form the fused furoquinolinone core .
- Purification : Flash chromatography (e.g., pentane/ethyl acetate gradients) and crystallization (e.g., methanol) yield the final product. Structural confirmation relies on NMR (COSY, HMQC, HMBC) and high-resolution mass spectrometry .
Q. How is this compound structurally characterized?
- NMR Spectroscopy : 2D techniques (HMBC, NOESY) resolve the fused furan and quinolinone rings, while and NMR confirm substituent positions (e.g., 3-hydroxy-3-methylbutyl chain) .
- X-ray Crystallography : Single-crystal studies (e.g., at 113 K) validate bond angles, torsion angles, and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., , m/z 301.341) .
Q. From which natural sources is this compound isolated?
It is isolated from Acronychia haplophylla (Rutaceae) leaves and bark. Extraction involves methanol or ethanol maceration, followed by chromatographic separation (e.g., silica gel, Sephadex LH-20). Structural analogs like acrophylline and acrophyllidine co-occur .
Advanced Research Questions
Q. How does the substitution pattern affect binding to GABAA_AA receptor subtypes?
- Receptor Subtype Selectivity : The 3-hydroxy-3-methylbutyl chain and methoxy group influence affinity for α2/α3-containing GABA receptors (linked to anxiolysis) over α1/α5 subtypes (sedation/cognition). Competitive binding assays using -flumazenil in HEK293 cells expressing recombinant receptors (e.g., α1β3γ2, α2β3γ2) quantify values .
- Steric and Electronic Effects : Isoxazoloquinolones show lower potency than isothiazoloquinolones due to steric clashes with the receptor’s "essential volume" and weaker hydrogen bonding (e.g., N-2 electron density in the azole ring) .
Q. What computational models predict interactions with the benzodiazepine binding site?
- Pharmacophore Modeling : A 3D model identifies hydrogen bond donors (e.g., 3-hydroxy group) and aromatic/hydrophobic regions. Docking studies (e.g., AutoDock Vina) align the compound’s methoxy and furan groups with residues in the α/γ subunit interface .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of receptor-ligand complexes, highlighting key interactions like π-π stacking with His102 (α subunit) .
Q. How do structural modifications impact bioactivity in SAR studies?
- Chain Length Optimization : Shortening the 3-hydroxy-3-methylbutyl group reduces metabolic stability but improves blood-brain barrier penetration (tested in rodent pharmacokinetic studies) .
- Methoxy Position : Moving the methoxy group from C-7 to C-6 (as in 6-methoxy analogs) decreases GABA affinity by 10-fold, confirmed via radioligand displacement assays .
Q. What analytical methods resolve data contradictions in structural assignments?
- Comparative Synthesis : Authentic synthetic standards (e.g., 9-methyl vs. 9-ethyl analogs) are compared to natural isolates via NMR and melting point analysis to resolve discrepancies .
- Isotopic Labeling : - or -labeled precursors track metabolic pathways and confirm regiochemistry in ambiguous cases .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
